

Application Note: X-ray Diffraction for Phase Identification of NdPd3

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Compound of Interest		
Compound Name:	Neodymiumpalladium (1/3)	
Cat. No.:	B15485386	Get Quote

Introduction

Neodymium-palladium alloys, specifically the intermetallic compound NdPd3, are of interest in various fields, including catalysis and materials science. Accurate phase identification is crucial for quality control and for understanding the material's properties. X-ray diffraction (XRD) is a powerful, non-destructive technique used to identify crystalline phases by analyzing their unique diffraction patterns. This application note provides a detailed protocol for the phase identification of NdPd3 using powder XRD.

Principle of X-ray Diffraction

X-ray diffraction is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are generated by a cathode ray tube, filtered to produce monochromatic radiation, collimated to concentrate the rays, and directed toward the sample. The interaction of the incident rays with the sample produces constructive interference when the conditions of Bragg's Law are satisfied:

nλ = 2d sinθ

where 'n' is an integer, ' λ ' is the wavelength of the X-rays, 'd' is the interplanar spacing of the crystal lattice, and ' θ ' is the angle of incidence. The diffracted X-rays are then detected, processed, and counted. The resulting XRD pattern is a plot of intensity versus the diffraction angle 2 θ . Each crystalline phase has a unique XRD pattern, which acts as a "fingerprint" for its identification.



Experimental Protocols

A successful XRD analysis relies on proper sample preparation and precise instrument setup. The following protocol is a general guideline for the phase identification of NdPd3.

Sample Preparation

Proper sample preparation is critical to obtain high-quality XRD data.[1] For intermetallic alloys like NdPd3, which are often brittle, the following steps are recommended:

- Grinding: The bulk NdPd3 alloy should be crushed and ground into a fine powder using a mortar and pestle, preferably made of agate to minimize contamination.[1] The ideal particle size for powder XRD is typically in the range of 1-10 micrometers.
- Sieving: To ensure a narrow particle size distribution, the ground powder can be passed through a fine mesh sieve.
- Sample Mounting: The fine powder is then carefully packed into a sample holder. It is crucial
 to create a flat, smooth surface that is level with the holder's top edge to avoid errors in peak
 positions. Back-loading the sample holder can help minimize preferred orientation of the
 crystallites.

Instrumentation and Data Acquisition

The following table outlines typical instrumental parameters for collecting a powder XRD pattern of NdPd3. These settings can be adjusted based on the specific instrument and sample characteristics.



Parameter	Value	
X-ray Source	Copper (Cu Kα, λ = 1.5406 Å)	
Voltage	40 kV	
Current	40 mA	
Goniometer	Bragg-Brentano geometry	
Scan Type	Continuous scan	
2θ Range	20° - 100°	
Step Size	0.02°	
Time per Step	1 second	
Divergence Slit	1°	
Receiving Slit	0.2 mm	
Detector	Scintillation counter or solid-state detector	

Data Analysis and Phase Identification

The collected XRD pattern is analyzed to identify the crystalline phases present in the sample.

- Peak Search: The first step in data analysis is to identify the positions (2θ values) and relative intensities of the diffraction peaks.
- Phase Identification: The experimental pattern is then compared with standard diffraction
 patterns from a database, such as the Powder Diffraction File™ (PDF®) from the
 International Centre for Diffraction Data (ICDD).[2] Software packages are typically used to
 perform a search-match against the database to identify the phases present.
- Rietveld Refinement: For more detailed analysis, including lattice parameter refinement and quantitative phase analysis (if multiple phases are present), the Rietveld refinement method can be employed.[1][3][4] This method involves a least-squares refinement of a calculated diffraction pattern to the experimental data.



Quantitative Data for NdPd3

The intermetallic compound NdPd3 crystallizes in a cubic structure of the AuCu3 type. The following table summarizes its key crystallographic data.

Parameter	Value
Crystal System	Cubic
Space Group	Pm-3m (No. 221)
Lattice Parameter (a)	4.14 Å

Based on this crystal structure, a theoretical powder XRD pattern can be calculated. The table below lists the expected 2θ positions, d-spacings, and relative intensities for the most intense diffraction peaks of NdPd3, assuming Cu K α radiation ($\lambda = 1.5406 \text{ Å}$).

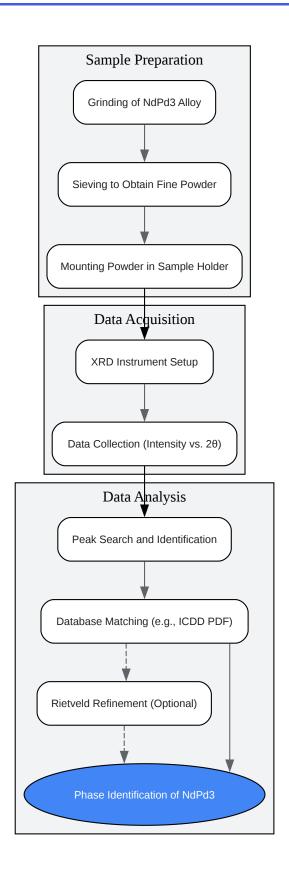
2θ (°)	d-spacing (Å)	(hkl)	Relative Intensity (%)
21.49	4.140	(100)	25
30.52	2.926	(110)	100
37.52	2.395	(111)	60
43.68	2.071	(200)	35
49.30	1.847	(210)	15
54.52	1.682	(211)	45
63.88	1.456	(220)	20
68.22	1.374	(300) / (221)	10
72.42	1.304	(310)	30
76.50	1.244	(311)	40
84.34	1.147	(222)	15



Experimental Workflow

The following diagram illustrates the logical workflow for the phase identification of NdPd3 using X-ray diffraction.





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Caption: Workflow for NdPd3 Phase Identification by XRD.



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References

- 1. Rietveld refinement Wikipedia [en.wikipedia.org]
- 2. PDF-2 [icdd.com]
- 3. rigaku.com [rigaku.com]
- 4. MyScope [myscope.training]
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